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Compound of Interest

Compound Name: 4-methyl-1H-indol-5-ol

CAS No.: 19499-97-9

Cat. No.: B1342931 Get Quote

Part 1: Executive Summary & Structural Logic
Compound Identity:

IUPAC Name: 4-methyl-1H-indol-5-ol

CAS Number: 27503-65-9 (Generic for methyl-hydroxyindole isomers; specific isomer

verification required via NMR)

Molecular Formula: C

H

NO[1]

Exact Mass: 147.0684 Da[2]

Structural Significance: The 4-methyl-1H-indol-5-ol scaffold presents a unique spectroscopic

challenge due to the steric and electronic interaction between the methyl group at position C4

and the hydroxyl group at position C5. Unlike the more common 5-hydroxyindole, the C4-

methyl group breaks the symmetry of the electronic induction on the benzene ring and

introduces a diagnostic nuclear Overhauser effect (NOE) between the methyl protons and the

C3-H proton.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1342931?utm_src=pdf-interest
https://www.benchchem.com/product/b1342931?utm_src=pdf-body
https://www.mzcloud.org/compound/Reference/3355
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyindole
https://www.benchchem.com/product/b1342931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Spectroscopic Data (NMR, IR, MS)[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d

is the required solvent. Chloroform-d (CDCl

) often leads to broadening of the hydroxyl (OH) and amine (NH) signals due to exchange
processes and poor solubility of hydroxyindoles.

H NMR Data (400 MHz, DMSO-d

)
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Position
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)

Assignment
Logic

NH (1) 10.80 - 11.00 Broad Singlet 1H -

Typical indole

NH;

deshielded by

aromatic ring

current.

H-2 7.15 - 7.25
Triplet/Double

t
1H

-proton to

nitrogen;

couples with

H-3.

H-3 6.35 - 6.45
Triplet/Double

t
1H

-proton;

shielded

relative to H-

2. Shows

NOE with 4-

Me.

H-6 6.60 - 6.70 Doublet 1H

Ortho to H-7;

shielded by

C5-OH

electron

donation.

H-7 7.05 - 7.15 Doublet 1H

Ortho to H-6;

less shielded

than H-6.

5-OH 8.50 - 8.80 Broad Singlet 1H -

Phenolic OH;

shift is highly

concentration

/temperature

dependent.

4-Me 2.35 - 2.45 Singlet 3H - Diagnostic

signal.
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Downfield

from aliphatic

methyl due to

aromatic ring.

C NMR Data (100 MHz, DMSO-d

)

Carbon Type
Shift (

ppm)
Assignment

C-OH (C5) 148.5 - 150.0
Deshielded quaternary carbon

attached to oxygen.

C-N (C7a) 130.0 - 132.0 Bridgehead carbon.

C-2 124.0 - 126.0 -carbon in pyrrole ring.

C-4 110.0 - 112.0
Quaternary carbon bearing the

methyl group.

C-7 111.0 - 112.5 Aromatic CH.

C-6 108.0 - 109.5 Aromatic CH (shielded by OH).

C-3 100.0 - 102.0
-carbon in pyrrole ring

(typically most shielded

aromatic).

4-Me 14.0 - 16.0 Methyl carbon.

Mass Spectrometry (MS)
Method: Electron Impact (EI) or ESI+ (Electrospray Ionization).

Molecular Ion (M

):
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147 (Base peak in EI often).

Key Fragmentation Pathways:

147

146: Loss of H

(Formation of stable quinoid-like cation).

147

132: Loss of CH

(Loss of the methyl group).

147

119: Loss of CO (Characteristic of phenols, ring contraction).

Fragmentation Logic Diagram

Molecular Ion
[M]+ m/z 147

[M-H]+
m/z 146

(Quinoid Stabilized)- H•

[M-CH3]+
m/z 132

- CH3•

[M-CO]+
m/z 119

(Ring Contraction)
- CO (Phenolic)

Secondary

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 4-methyl-1H-indol-5-ol under Electron Impact

(EI) ionization.

Infrared (IR) Spectroscopy
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Frequency (cm

)
Vibration Mode Intensity Notes

3350 - 3450 O-H Stretch Broad, Strong
H-bonded; broadness

depends on dryness.

3380 - 3420 N-H Stretch Sharp (if free)
Often overlaps with

OH broad band.

2900 - 2950 C-H Stretch (Aliphatic) Medium
Methyl group C-H

stretches.

1580 - 1620 C=C Aromatic Strong
Indole ring breathing

modes.

1450 - 1470
CH

Bend
Medium Methyl deformation.

1200 - 1250 C-O Stretch Strong
Phenolic C-O stretch

(Diagnostic).

Part 3: Experimental Protocols & Validation
Protocol 1: NMR Sample Preparation (Critical for OH/NH
detection)
To ensure the sharpest resolution of the exchangeable protons (OH and NH), which are critical

for distinguishing isomers, follow this strict protocol:

Drying: Dry the solid compound in a vacuum desiccator over P

O

for 4 hours to remove lattice water.

Solvent: Use DMSO-d

(99.9% D) from a fresh ampoule. Avoid "old" DMSO which absorbs atmospheric water (water
signal at 3.33 ppm will obscure the region).
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Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

[3]

Acquisition: Run at 298 K. If OH broadening occurs, lower temperature to 273 K to slow the

exchange rate.[3]

Protocol 2: Structural Differentiation (Isomer Check)
Distinguishing 4-methyl-5-hydroxyindole from 2-methyl-5-hydroxyindole (Nenitzescu product) is

a common quality control requirement.

Unknown Methyl-Hydroxyindole

1H NMR Analysis

Check Methyl Signal Coupling

Singlet (s)
(No neighbor protons)

~2.4 ppm

Doublet (d) or Broad s
(Couples with H3)

~2.3 ppm

Confirm: 4-Methyl isomer
(Check NOE between Me and H3)

Confirm: 2-Methyl isomer
(Check loss of H2 signal)

Click to download full resolution via product page

Caption: Logic flow for distinguishing the 4-methyl isomer from the common 2-methyl

Nenitzescu byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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